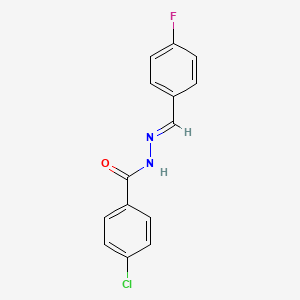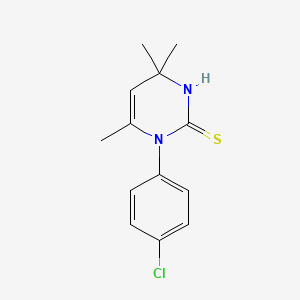
1-butylcyclohexyl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamate compounds, including "1-butylcyclohexyl (4-chlorophenyl)carbamate," often involves the reaction of an alcohol with an isocyanate. While specific synthesis methods for this compound were not directly found, the literature on carbamates suggests that similar procedures could be applied, emphasizing the need for precise conditions to achieve the desired product (Smith & Bucher, 2012).
Molecular Structure Analysis
Molecular structure analysis of carbamates, in general, focuses on understanding the bonding and geometric configuration. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate structural details, providing insights into the arrangement of the butylcyclohexyl and chlorophenyl groups around the carbamate linkage (Peng et al., 2016).
Chemical Reactions and Properties
Carbamates, including "1-butylcyclohexyl (4-chlorophenyl)carbamate," undergo various chemical reactions, such as hydrolysis to produce the corresponding amine and carbon dioxide. Their reactivity towards hydrolysis, biolysis, photolysis, and thermal processes is crucial for understanding their stability and degradation pathways (Smith & Bucher, 2012; Peng et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are essential for handling and application of "1-butylcyclohexyl (4-chlorophenyl)carbamate." These properties are influenced by the molecular structure, particularly the hydrophobic butylcyclohexyl group and the polar carbamate functionality.
Chemical Properties Analysis
The chemical properties of "1-butylcyclohexyl (4-chlorophenyl)carbamate" are significantly determined by the presence of the carbamate group, which affects its reactivity, stability, and interactions with other molecules. The compound's behavior in the presence of various reagents and conditions can provide further insights into its chemical properties and potential applications.
References
Wissenschaftliche Forschungsanwendungen
Aryl Cation Reactivity and Photogeneration
Studies on aryl cations from aromatic halides, like 4-chlorophenol, have shown their potential in synthesizing arylated products through photogeneration and reactivity. These processes lead to the formation of compounds with medium to good yields, indicating the utility of similar structures in organic synthesis and potentially in developing new chemical entities for various applications (Protti, Fagnoni, Mella, & Albini, 2004).
Thermal Decay and Stability Analysis
Research into the thermal reactions of chlorpropham, a carbamate pesticide, provides insight into the stability and degradation patterns of carbamate compounds. Understanding these mechanisms is crucial for the development and safe use of new carbamate-based chemicals in agriculture and other industries (Smith, Müller, Sander, & Bucher, 2013).
Chiral Separation Technologies
Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography, showcasing their high resolving abilities for enantiomers. This highlights the application of cyclohexylcarbamate derivatives in analytical chemistry, particularly in chiral separation technologies (Kubota, Yamamoto, & Okamoto, 2000).
Molecular Semiconductors and Organic Electronics
Research on quaterthiophene derivatives with cyclohexyl groups emphasizes the role of molecular structure in electronic properties and device performance. This work demonstrates the potential of cyclohexylcarbamate derivatives in the design of organic semiconductors and thin-film transistors, contributing to advancements in organic electronics (Kim et al., 2011).
Agricultural Applications and Environmental Safety
Studies on the sustained release of agricultural chemicals through solid lipid nanoparticles and polymeric nanocapsules, including compounds like carbendazim and tebuconazole, underline the environmental and application-related benefits of carbamate derivatives. This research supports the development of safer and more efficient delivery systems for agricultural chemicals, reducing toxicity and environmental impact (Campos et al., 2015).
Eigenschaften
IUPAC Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-2-3-11-17(12-5-4-6-13-17)21-16(20)19-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMSSMKRYZSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)OC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)
![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)
![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)
![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)